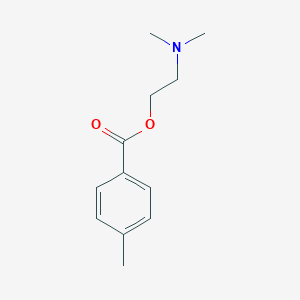

2-(Dimethylamino)ethyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

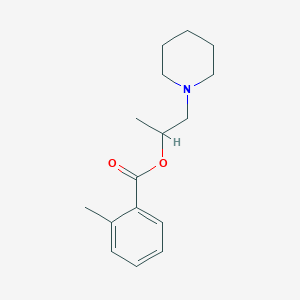

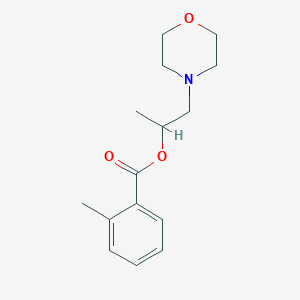

2-(Dimethylamino)ethyl 4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a type of ester that has a dimethylamino group and a methyl group attached to a benzene ring. This compound is also known as DMEMB and has several applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of DMEMB is not well understood. However, it is believed that DMEMB acts as a modulator of neurotransmitter receptors such as the α-adrenergic receptor and the histamine receptor. DMEMB has been shown to increase the binding affinity of these receptors to their respective ligands, which results in an increase in their activity.

Biochemical and Physiological Effects:

DMEMB has several biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which results in an increase in the activity of the sympathetic nervous system. DMEMB has also been shown to have antihistaminic activity, which makes it useful in the treatment of allergies. Additionally, DMEMB has been shown to have anticholinergic activity, which makes it useful in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMEMB has several advantages as a reagent for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DMEMB has some limitations. It is a toxic compound and should be handled with care. It can also cause skin and eye irritation, so proper protective equipment should be worn when handling it.

Future Directions

There are several future directions for research on DMEMB. One area of research could focus on the development of new synthetic routes for DMEMB that are more efficient and environmentally friendly. Another area of research could focus on the development of new fluorescent probes that are based on DMEMB. Additionally, more research could be done on the mechanism of action of DMEMB to gain a better understanding of its pharmacological properties.

Synthesis Methods

DMEMB can be synthesized by reacting 4-methylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMEMB along with the byproduct, sodium chloride. The reaction is shown below:

Scientific Research Applications

DMEMB is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of several bioactive molecules such as α-adrenergic receptor agonists, antihistamines, and anticholinergics. DMEMB is also used as a reagent for the synthesis of fluorescent probes that are used in biological imaging.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |

InChI Key |

RVJZNPYFKRKKDL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCCN(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)

![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)

![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)

![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)

![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)